molecular formula C21H18ClN3O B10887266 (2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(propan-2-yl)-1H-indol-3-yl]prop-2-enamide

(2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(propan-2-yl)-1H-indol-3-yl]prop-2-enamide

Cat. No.: B10887266
M. Wt: 363.8 g/mol
InChI Key: NYFGBBVMLNHLMU-XNTDXEJSSA-N
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Description

(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1-ISOPROPYL-1H-INDOL-3-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1-ISOPROPYL-1H-INDOL-3-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

    Formation of the Propenamide Backbone: The propenamide backbone is formed through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base.

    Coupling of the Chlorophenyl Group: The chlorophenyl group is introduced via a Suzuki coupling reaction between a chlorophenyl boronic acid and a halogenated intermediate.

Industrial Production Methods

Industrial production of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1-ISOPROPYL-1H-INDOL-3-YL)-2-PROPENAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1-ISOPROPYL-1H-INDOL-3-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1-ISOPROPYL-1H-INDOL-3-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1-ISOPROPYL-1H-INDOL-3-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N~1~-(3-BROMOPHENYL)-2-CYANO-3-(1-ISOPROPYL-1H-INDOL-3-YL)-2-PROPENAMIDE
  • (E)-N~1~-(3-FLUOROPHENYL)-2-CYANO-3-(1-ISOPROPYL-1H-INDOL-3-YL)-2-PROPENAMIDE

Uniqueness

(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1-ISOPROPYL-1H-INDOL-3-YL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(1-propan-2-ylindol-3-yl)prop-2-enamide

InChI

InChI=1S/C21H18ClN3O/c1-14(2)25-13-16(19-8-3-4-9-20(19)25)10-15(12-23)21(26)24-18-7-5-6-17(22)11-18/h3-11,13-14H,1-2H3,(H,24,26)/b15-10+

InChI Key

NYFGBBVMLNHLMU-XNTDXEJSSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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